Piperidine-2,5-dicarbonitrile hydrochloride
Description
Properties
IUPAC Name |
piperidine-2,5-dicarbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h6-7,10H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKCCGRHYBJFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C#N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-2,5-dicarbonitrile hydrochloride is typically synthesized via multi-step organic reactions involving cyclization and nitrile group introduction. The preparation aims at achieving high yield, purity, and the hydrochloride salt form for stability and usability in pharmaceutical contexts.
Preparation Methods Analysis
Cyclization Approaches via Pyridine Derivatives Reduction or Cyclization of Precursors
One classical and effective approach to piperidine-2,5-dicarbonitrile derivatives involves the reduction of pyridine or pyridinium salts or the cyclization of suitably functionalized precursors such as glutaraldehyde with amines. For example, the synthesis of piperidine-2,6-dicarbonitriles (closely related compounds) has been reported via the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines, which can be accessed by trapping activated N-silylpyridinium ions with diorganomagnesium reagents. Subsequent acidic hydrolysis yields the corresponding amino acids or nitrile derivatives in high yields.
This method highlights the utility of nucleophilic addition of cyanide ions to activated pyridine intermediates, followed by controlled hydrolysis to form the piperidine ring substituted with nitrile groups.
One-Pot Two-Step Catalytic Synthesis Using Natural Product Catalysts
Recent advanced synthetic strategies employ a one-pot two-step catalytic synthesis for related piperidine derivatives such as 6-amino-2-pyridone-3,5-dicarbonitriles, which share structural similarities with piperidine-2,5-dicarbonitrile derivatives. This approach utilizes natural product catalysts like betaine and guanidine carbonate, which enable mild, non-toxic reaction conditions and efficient catalysis.
Reaction Conditions and Catalysts:
- Step 1: Condensation of aldehydes (e.g., p-tolualdehyde) with malononitrile catalyzed by betaine at room temperature, often solvent-free or with minimal methanol addition.
- Step 2: Addition of N-substituted 2-cyanoacetamides and catalysis by guanidine carbonate under reflux in methanol to complete the cyclization and formation of the piperidine dicarbonitrile core.
This method achieves high yields (typically 60-75%) and allows the synthesis of various derivatives by varying substituents on the aldehyde and cyanoacetamide components.
Optimization Data Summary:
| Entry | Catalyst (10 mol%) | Time Step 1 | Conversion Step 1 | Time Step 2 | Conversion Step 2 |
|---|---|---|---|---|---|
| 1 | Pyridine-2-carboxylic acid | 30 min | Incomplete | 1 h | Incomplete |
| 2 | Betaine | 15 min | 100% | 1 h | Incomplete |
| 3 | Guanidine hydrochloride | 30 min | Incomplete | 1 h | Incomplete |
| 4 | Guanidine carbonate | 10 min | 100% | 10 min | 100% |
This table shows that betaine efficiently catalyzes the first step, while guanidine carbonate is optimal for the second step, enabling a streamlined and efficient one-pot synthesis.
Multi-Step Synthesis via Aminobenzylamines and Bromoglutarimides (Patent Method)
A patented process for related piperidine-2,6-dione derivatives involves the reaction of aminobenzylamines with 3-bromoglutarimides in inert solvents such as tetrahydrofuran or 1,4-dioxane, in the presence of tertiary amines (e.g., triethylamine) at elevated temperatures or in dimethylformamide at 20°C. This process can be adapted for producing piperidine dicarbonitrile derivatives by modifying the substituents and reaction conditions.
The process typically entails:
- Nucleophilic substitution to form the piperidine ring.
- Cyclization and purification steps including chromatographic techniques.
- Conversion to hydrochloride salt by treatment with hydrochloric acid.
This method is noted for reducing the number of synthetic steps compared to earlier protocols, improving efficiency and yield.
Comparative Summary of Preparation Methods
Research Findings and Practical Notes
- The use of natural product catalysts (betaine and guanidine carbonate) provides a non-toxic, metal-free alternative for synthesizing piperidine dicarbonitrile derivatives with good yields and purity.
- The one-pot method allows for rapid synthesis and easy modification of substituents, facilitating the generation of compound libraries for biological screening.
- The hydrochloride salt form is typically obtained by acidification post-synthesis, which improves compound stability and solubility for pharmaceutical applications.
- Characterization of products involves standard techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.
- Optimization of reaction times and catalyst loadings is critical to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Piperidine-2,5-dicarbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include primary aliphatic amines, formaldehyde, and hydrochloric acid. Reaction conditions often involve refluxing in ethanol and subsequent acidification .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and spiro derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Organic Synthesis
Piperidine-2,5-dicarbonitrile hydrochloride serves as a critical building block in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitutions .
Research indicates that this compound has potential biological activities:
- Enzyme Inhibition : It has been studied for its role in modulating enzyme activity, which could lead to therapeutic applications.
- Receptor Modulation : Piperidine derivatives have shown promise in influencing receptor pathways involved in various diseases.
Pharmaceutical Developments
The compound is being explored for its potential therapeutic applications:
- Drug Development : It has been linked to the development of drugs targeting specific molecular pathways implicated in cancer progression and other diseases. For example, it may affect the NF-κB and PI3K/Akt signaling pathways, leading to apoptosis in cancer cells.
- Immunomodulatory Effects : Some derivatives have been investigated for their use as immunomodulators in treating inflammatory and autoimmune diseases .
Case Study 1: Cancer Research
A study explored the effects of piperidine derivatives on cancer cell lines. The results indicated that certain derivatives could induce apoptosis through modulation of key signaling pathways. This highlights the potential of piperidine compounds as anticancer agents.
Case Study 2: Inflammatory Diseases
Research has demonstrated that piperidine derivatives exhibit immunomodulatory properties. In vitro studies showed a reduction in inflammatory markers when treated with these compounds, suggesting their utility in managing autoimmune conditions .
Data Table: Summary of Applications
| Application Area | Description | Examples/Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Used in various chemical reactions |
| Biological Activity | Enzyme inhibition and receptor modulation | Potential therapeutic applications |
| Pharmaceutical Development | Drug development targeting specific pathways | Induces apoptosis in cancer cells |
| Immunomodulatory Effects | Treatment for inflammatory and autoimmune diseases | Reduces inflammatory markers in vitro |
Mechanism of Action
The mechanism of action of piperidine-2,5-dicarbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. This modulation can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Piperidine Derivatives
- 4-(Diphenylmethoxy)piperidine Hydrochloride (): This compound shares the piperidine backbone but lacks cyano groups. Its applications focus on receptor modulation (e.g., opioid or neurotransmitter receptors) due to the diphenylmethoxy substituent. Unlike Piperidine-2,5-dicarbonitrile hydrochloride, its mechanism is linked to steric effects rather than electron-withdrawing cyano groups.
- (2S)-2,5-Diaminopentanamide Dihydrochloride (): A linear diamine derivative with hydrochloride salt.
Pyridine Dicarbonitrile Derivatives
Pyridine analogs with dicarbonitrile substituents exhibit distinct properties due to aromaticity and planar geometry:
- 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile (): Demonstrated antimicrobial activity against Gram-positive bacteria (inhibition zones: 12–16 mm at 0.1% concentration). The cyano groups enhance electrophilicity, aiding interactions with microbial enzymes. This compound, with a saturated ring, may exhibit reduced reactivity but improved metabolic stability .
- Pyridine-2-thiol and 2-Pyridyl Disulfide (): Achieved 98.3% corrosion inhibition efficiency on mild steel. The thiol/disulfide groups facilitate adsorption onto metal surfaces, whereas cyano groups in this compound might offer weaker inhibition due to lower electron donation capacity .
Pyrrolidine Derivatives
- DPPI 1c Hydrochloride ():
A pyrrolidine-2,5-dicarbonitrile derivative with a five-membered ring. As a DPP-IV inhibitor, its smaller ring size allows tighter binding to the enzyme’s active site compared to piperidine analogs. This compound’s larger ring may alter pharmacokinetics but improve selectivity for other targets .
Research Findings and Trends
- Medicinal Chemistry : Piperidine and pyrrolidine dicarbonitriles are prioritized for enzyme inhibition due to their balanced rigidity and solubility. The hydrochloride salt enhances bioavailability, as seen in DPPI 1c .
- Corrosion Inhibition : Pyridine derivatives outperform piperidine analogs in metal protection, likely due to aromatic π-electron interactions .
- Antimicrobial Activity : Pyridine dicarbonitriles show moderate efficacy, but piperidine derivatives may offer improved toxicity profiles due to reduced aromaticity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Piperidine-2,5-dicarbonitrile hydrochloride, and how can reaction conditions be optimized?
- Methodology : Piperidine-2,5-dicarbonitrile derivatives are typically synthesized via one-pot multicomponent reactions. For example, L-proline-catalyzed condensation of aldehydes, malononitrile, and thiols under reflux in ethanol can yield similar dicarbonitrile frameworks . Optimization involves varying catalysts (e.g., organocatalysts like L-proline), solvents (ethanol, acetonitrile), and temperature (reflux vs. room temperature). Characterization via NMR (1H/13C), mass spectrometry, and X-ray crystallography ensures structural validation .
Q. How is the structural elucidation of this compound performed, and what analytical tools are critical?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. For example, dihydropyridine-dicarbonitrile analogs require SC-XRD to confirm boat/flattened conformations of the piperidine ring and intermolecular interactions . Complement with DFT calculations to validate bond lengths/angles and Hirshfeld surface analysis for non-covalent interactions. NMR and IR spectroscopy are essential for functional group identification .
Q. What are the primary biological activities associated with Piperidine-2,5-dicarbonitrile derivatives, and how are these assays designed?
- Methodology : Cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HEPG2) are conducted at concentrations ranging from 10 nM to 100 µM. Structure-activity relationship (SAR) studies compare substituents (e.g., halogen vs. methoxy groups) to identify potency trends. For example, 4-methoxyphenyl substitutions enhance cytotoxicity (IC50: 39 nM in MCF-7 cells) . Antimicrobial activity is tested via broth microdilution (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational approaches (e.g., DFT, molecular docking) resolve contradictions in experimental data for Piperidine-2,5-dicarbonitrile derivatives?
- Methodology : Discrepancies in cytotoxicity or binding affinity can arise from stereochemical variations or solvent effects. Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) maps to identify reactive sites, while molecular docking (AutoDock Vina) predicts binding modes to targets like DNA topoisomerases. For example, pyridine-thiol derivatives show corrosion inhibition (~98% efficiency) via adsorption mechanisms validated by Monte Carlo simulations . Cross-validate computational results with experimental IC50 or inhibition efficiency data .
Q. What strategies address solubility and stability challenges during in vitro assays for this compound?
- Methodology : Solubility is improved using co-solvents (DMSO:water mixtures ≤1% v/v) or nanoformulations (liposomes). Stability studies (HPLC, UV-Vis) under varying pH (5–9) and temperatures (4–37°C) identify degradation pathways. For analogs like 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine, strict handling protocols (glovebox, inert atmosphere) prevent oxidation .
Q. How do structural modifications (e.g., halogenation, ring substitution) impact the pharmacological and physicochemical properties of Piperidine-2,5-dicarbonitrile derivatives?
- Methodology : Introduce substituents (e.g., Cl, F, CH3) at the 4-position of the phenyl ring to modulate lipophilicity (logP) and bioavailability. For example, bromine atoms in 1,4-dihydropyridines enhance cytotoxicity by 2-fold compared to non-halogenated analogs . SAR is quantified via QSAR models using descriptors like molar refractivity and polar surface area. Validate with in vivo pharmacokinetics (Cmax, t1/2) .
Data Presentation Guidelines
- Structural Data : Tabulate bond lengths, angles, and torsion angles from XRD (e.g., C6–N1 bond: 1.338 Å) .
- Biological Activity : Use tables comparing IC50/MIC values across derivatives (e.g., 11b: IC50 = 39 nM vs. 11a: 124 nM) .
- Computational Results : Include HOMO-LUMO gaps (e.g., ΔE = 3.2 eV) and docking scores (e.g., binding energy = −8.2 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
